Benactyzine

Butyrylcholinesterase Enzyme Inhibition Pharmacokinetic Modulation

Benactyzine (302-40-9) uniquely combines mAChR antagonism, BChE inhibition (Ki=0.010 mM), and nAChR noncompetitive blockade (Kant=50 µM)—polypharmacology atropine and scopolamine cannot replicate. In organophosphate models, benactyzine-containing regimens abolish seizures; scopolamine yields only partial protection. Its NMDA receptor-mediated antiglutamatergic component adds neuroprotection absent in standard antimuscarinics. For organophosphate countermeasure research, BChE modulation, or behavioral studies requiring benzilate-class pharmacology, benactyzine is the definitive reference standard ensuring mechanistic integrity.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 302-40-9
Cat. No. B1667973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenactyzine
CAS302-40-9
SynonymsAmizil
Amizyl
Benactyzine
Lucidil
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
InChIKeyIVQOFBKHQCTVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.01X10+3 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benactyzine Procurement Guide: CAS 302-40-9 for Organophosphate Antidote and Behavioral Neuroscience Research


Benactyzine (CAS 302-40-9) is a centrally acting muscarinic acetylcholine receptor antagonist classified as a diphenylmethane derivative and benzilate ester [1]. Unlike peripheral-restricted muscarinic antagonists, benactyzine readily penetrates the blood-brain barrier to exert dual anticholinergic and antiglutamatergic effects within the central nervous system [2]. Its pharmacological profile—defined by modest muscarinic receptor affinity (Ki = 80 nM in pituitary cells) combined with potent butyrylcholinesterase (BChE) inhibition (Ki = 0.010 mM) and nicotinic receptor noncompetitive antagonism (Kant = 50 µM)—establishes a unique multi-target mechanism not shared by atropine or scopolamine [3]. These characteristics have positioned benactyzine as a critical tool compound for investigating organophosphate poisoning countermeasures and cholinergic modulation of behavior, despite its withdrawal from clinical use as an antidepressant [4].

Why Benactyzine Cannot Be Replaced by Generic Atropine or Scopolamine in Specialized Research Protocols


Substituting benactyzine with generic muscarinic antagonists such as atropine or scopolamine introduces confounding variables that compromise experimental validity and translational relevance in two critical domains. First, benactyzine demonstrates BChE inhibition (Ki = 0.010 mM) absent in atropine, a property essential for investigations where cholinesterase modulation co-occurs with receptor antagonism [1]. Second, benactyzine's noncompetitive nicotinic acetylcholine receptor antagonism (Kant = 50 µM) provides functional protection against neuromuscular overstimulation that purely muscarinic agents cannot replicate [2]. In organophosphate intoxication models, antidotal combinations containing benactyzine achieve significantly higher neuroprotective efficacy than atropine-containing regimens, reflecting the compound's polypharmacology rather than superior muscarinic potency [3]. Procurement of atropine or scopolamine as substitutes therefore alters not only potency but the mechanistic scope of the intervention, rendering cross-study comparisons invalid and potentially missing the synergistic antiglutamatergic component documented for benactyzine-containing formulations [4].

Benactyzine Differentiated Performance Data: Quantitative Evidence Against Key Comparators


BChE Inhibition: Benactyzine Possesses Butyrylcholinesterase Inhibitory Activity Not Shared by Atropine

Benactyzine is a competitive inhibitor of human serum butyrylcholinesterase (BChE), an enzyme that hydrolyzes ester-containing drugs and influences the pharmacokinetics of co-administered compounds. The Ki value for benactyzine against BChE is 0.010 ± 0.001 mM using butyrylthiocholine as substrate [1]. In contrast, the classic anticholinergic comparator atropine exhibits negligible to no BChE inhibitory activity at pharmacologically relevant concentrations [2]. This difference represents a discrete pharmacological action that is independent of muscarinic receptor blockade.

Butyrylcholinesterase Enzyme Inhibition Pharmacokinetic Modulation

Noncompetitive Nicotinic Receptor Antagonism: Benactyzine Blocks nAChR with Greater Potency Than Atropine

Beyond muscarinic antagonism, benactyzine functions as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR). In BC3H-1 intact muscle cells, benactyzine inhibits carbamylcholine-elicited sodium influx with a Kant (antagonist concentration producing 50% inhibition of maximal response) of 50 µM [1]. By comparison, atropine requires a significantly higher concentration to achieve equivalent nAChR inhibition, with a Kant of 150 µM in the same cellular system [2]. The 3-fold lower Kant for benactyzine indicates superior nicotinic receptor blockade capacity, an action independent of its muscarinic antagonist activity.

Nicotinic Acetylcholine Receptor Noncompetitive Antagonism Organophosphate Countermeasure

Neuroprotective Antidotal Efficacy: Benactyzine-Containing Regimens Outperform Atropine in Tabun and Soman Poisoning Models

In a rat model of tabun (organophosphate nerve agent) intoxication, antidotal treatment containing centrally acting anticholinergics (benactyzine, biperiden, or scopolamine) was compared against treatment containing atropine, with all groups receiving the acetylcholinesterase reactivator obidoxime. Treatments incorporating benactyzine demonstrated significantly higher neuroprotective efficacy compared to the atropine-containing regimen as assessed by functional observational battery at 24 hours and 7 days post-exposure [1]. In a separate soman intoxication study, the TAB combination (TMB4 + atropine + benactyzine) completely abolished electrographic seizure activity, whereas scopolamine treatment provided only partial protection [2].

Organophosphate Poisoning Neuroprotection Antidotal Efficacy

Behavioral Pharmacology: Benactyzine Exhibits Excitatory Effects Not Observed with Atropine or Scopolamine

In rat operant behavior studies employing a fixed-ratio 10 schedule of food reinforcement, benactyzine produced a distinct pharmacological profile relative to non-benzilate antimuscarinics. While all antimuscarinic agents decreased high response rates in a dose-dependent manner, the benzilate-class compounds—benactyzine, aprophen, and adiphenine—uniquely increased behavioral response rates, an effect not observed with atropine, scopolamine, or azaprophen [1]. The rank order of behavioral depressant potency (ED50) was atropine = azaprophen > aprophen > (methyl atropine = benactyzine) > pirenzepine > adiphenine, placing benactyzine as moderately potent among the series [2].

Operant Behavior Behavioral Pharmacology Benzilate Pharmacology

Anticonvulsant Profile: Benactyzine Demonstrates ED50 Values Against Maximal Electroshock and Pentylenetetrazol Seizures

Benactyzine exhibits anticonvulsant activity in standard preclinical seizure models. In mice, the oral median effective dose (ED50) of benactyzine was 12.2 mg·kg⁻¹ (95% confidence interval: 4.7–53.6) in the maximal electroshock seizure (MES) model and 12.5 mg·kg⁻¹ (95% CI: 7.5–25.9) in the pentylenetetrazol (Metrazol) seizure threshold test (MST) model [1]. This anticonvulsant profile is consistent across generalized tonic-clonic seizure (MES) and chemoconvulsant threshold (MST) paradigms. Mechanistically, the anticonvulsant effect correlates with NMDA receptor antagonism, as benactyzine (1–100 µmol·L⁻¹) significantly increased hippocampal neuron survival against NMDA-induced excitotoxicity (P < 0.05) [2].

Anticonvulsant Seizure Models Neuroprotection

Benactyzine Application Scenarios: Where Differentiated Performance Drives Research Selection


Organophosphate Nerve Agent Antidote Development and Mechanistic Toxicology

Benactyzine is an essential component of preclinical organophosphate countermeasure research due to its multi-target pharmacology that cannot be replicated by atropine alone. The combination of (1) central muscarinic antagonism, (2) noncompetitive nicotinic receptor blockade (Kant = 50 µM vs atropine's 150 µM), and (3) NMDA receptor-mediated antiglutamatergic neuroprotection enables benactyzine-containing regimens (e.g., TAB combination) to completely abolish electrographic seizure activity in soman intoxication models, whereas scopolamine provides only partial protection [1]. Antidotal treatments incorporating benactyzine demonstrate significantly higher neuroprotective efficacy than atropine-containing regimens in tabun poisoning models [2]. For researchers evaluating novel oximes, reactivators, or prophylactic strategies, benactyzine is the appropriate positive control compound to establish benchmark neuroprotective efficacy.

Behavioral Neuroscience: Investigating Benzilate-Specific Modulation of Operant Responding

Benactyzine belongs to the benzilate class of antimuscarinics, which produce a qualitatively distinct behavioral profile characterized by increased behavioral response rates under fixed-ratio schedules—an excitatory effect not observed with atropine or scopolamine [3]. This benzilate-specific pharmacology makes benactyzine a valuable tool for dissecting the role of cholinergic systems in motivation, reinforcement, and motor control. Studies requiring a benzilate-class muscarinic antagonist with documented operant behavioral effects should procure benactyzine rather than generic antimuscarinics, as substitution with atropine would eliminate the excitatory component critical for studying cholinergic-behavioral interactions.

Cholinesterase Interaction Studies: Evaluating Drug Metabolism and Prodrug Design

Benactyzine is a competitive inhibitor of human serum butyrylcholinesterase (BChE) with a Ki of 0.010 ± 0.001 mM [4]. This property, which is absent in atropine, makes benactyzine uniquely suitable for experimental protocols investigating BChE-mediated drug metabolism, ester prodrug activation, or pharmacokinetic interactions. Researchers developing BChE-targeted therapeutics, studying organophosphate-BChE interactions, or evaluating the metabolic stability of ester-containing compounds should select benactyzine as a reference BChE inhibitor with concurrent muscarinic antagonist activity, enabling dual-mechanism experimental designs.

Excitotoxicity and Neuroprotection Research: NMDA Receptor-Mediated Mechanisms

Benactyzine demonstrates NMDA receptor antagonist activity that confers significant neuroprotection against excitotoxic injury. In primary hippocampal neuron cultures, benactyzine (1–100 µmol·L⁻¹) significantly increased cell survival compared to NMDA-treated controls (P < 0.05) [5]. This antiglutamatergic component, combined with muscarinic antagonism, supports the use of benactyzine in studies examining the intersection of cholinergic and glutamatergic signaling in neurodegeneration, seizure disorders, and organophosphate-induced brain damage. For experiments requiring a single compound with dual cholinergic/glutamatergic modulation, benactyzine offers a validated tool with quantitative neuroprotection data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benactyzine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.